(Lys(Me)39)-Histone H3 (1-21)-Gly-Gly-Lys(biotinyl) amide Trifluoroacetate
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Description
“(Lys(Me)39)-Histone H3 (1-21)-Gly-Gly-Lys(biotinyl) amide Trifluoroacetate” is a modified form of a segment of the Histone H3 protein. This modification involves the methylation of lysine at position 39 and the addition of a biotinyl group to a lysine at the end of the peptide .
Synthesis Analysis
The synthesis of this peptide likely involves standard peptide synthesis techniques, with the specific modifications added during the synthesis process. The biotinyl group can be added using biotinylation, a process that labels deacetylated residues with amine-reactive biotin on the ϵ-nitrogen of lysine .Molecular Structure Analysis
The structure of this peptide would be similar to that of the corresponding segment of the Histone H3 protein, with the modifications causing changes at specific positions. The peptide is likely to be planar, with the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lying in the same plane .Chemical Reactions Analysis
As an amide, this peptide could undergo reactions such as hydrolysis under acidic or basic conditions, or reduction to form an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this peptide would be influenced by its specific structure and the modifications it carries. For example, it might have a significant dipole moment due to the polarity of the amide group .Future Directions
The use of modified peptides like this one could have potential in various areas of research. For example, the biotinyl-lysine method used to create this peptide could be used to purify and identify new deacetylation substrates out of complex mixtures . This could have implications for the study of other classes of deacetylases and could even be adapted to study the substrates of other enzymes that alter lysine modifications .
properties
IUPAC Name |
[(5S)-6-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-amino-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-oxohexyl]-trimethylazanium;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C117H211N43O32S.C2HF3O2/c1-60(2)53-78(107(185)139-62(4)96(174)137-54-86(168)135-56-88(170)142-68(94(124)172)29-18-23-47-131-85(167)39-14-13-38-82-93-80(59-193-82)154-117(192)158-93)152-104(182)76(40-42-83(122)165)148-99(177)70(31-16-21-45-119)146-102(180)74(35-26-49-133-115(127)128)150-109(187)81-37-28-51-159(81)113(191)64(6)141-98(176)69(30-15-20-44-118)143-89(171)57-136-87(169)55-138-110(188)90(65(7)162)155-108(186)79(58-161)153-103(181)71(33-19-24-52-160(10,11)12)147-101(179)73(34-25-48-132-114(125)126)145-97(175)63(5)140-111(189)91(66(8)163)156-106(184)77(41-43-84(123)166)149-100(178)72(32-17-22-46-120)151-112(190)92(67(9)164)157-105(183)75(144-95(173)61(3)121)36-27-50-134-116(129)130;3-2(4,5)1(6)7/h60-82,90-93,161-164H,13-59,118-121H2,1-12H3,(H42-,122,123,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138,139,140,141,142,143,144,145,146,147,148,149,150,151,152,153,154,155,156,157,158,165,166,167,168,169,170,171,172,173,174,175,176,177,178,179,180,181,182,183,184,185,186,187,188,189,190,192);(H,6,7)/p+1/t61-,62-,63-,64-,65+,66+,67+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,90-,91-,92-,93-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTCPFBIJVFFHD-BYQYERECSA-O |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCC[N+](C)(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCC[N+](C)(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H213F3N43O34S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2879.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Lys(Me)39)-Histone H3 (1-21)-Gly-Gly-Lys(biotinyl) amide Trifluoroacetate |
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